
4-((1-(2-fluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-fluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It was first synthesized in 2012 by a team of researchers at Pfizer, and since then, it has gained popularity among researchers due to its potential applications in scientific research.
Scientific Research Applications
Anticancer Activity
- Fluoro-substituted benzo[b]pyran compounds, closely related to 4-((1-(2-fluorobenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have demonstrated anti-lung cancer activity. These compounds were tested against human cancer cell lines, showing efficacy at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial and Antibacterial Activities
- New 1,2,4-triazoles derivatives starting from isonicotinic acid hydrazide have been synthesized, which exhibit good to moderate antimicrobial activity. This suggests potential applications of related compounds in addressing microbial infections (Bayrak et al., 2009).
Photophysical Properties for OLEDs
- Investigations into the electronic structures and photophysical properties of heteroleptic Ir(III) carbene complexes have implications for OLED technology. These complexes, including similar structures to the compound , show potential as highly efficient phosphorescence emitters in OLEDs (Liu et al., 2014).
Synthesis of Heterocycles
- 2H-Pyran-2-ones, closely related to the compound , act as important synthetic precursors for the fabrication of diverse heterocycles. They have been used to synthesize biologically important structures like pyridine, pyrimidine, and various other heterocycles, showcasing the synthetic utility of such compounds (Pratap & Ram, 2017).
Drug Development Applications
- Compounds similar to this compound have been explored in drug development, particularly in the synthesis and evaluation of new oxazolidinone antibacterial candidates and in phase I metabolism studies (Yang et al., 2014).
Fluorescent Cellular Imaging Agents
- The synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings, which are structurally similar to the compound , indicates potential applications as fluorescent cellular imaging agents (Gholami et al., 2021).
properties
IUPAC Name |
4-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-11-8-13(9-16(20)22-11)23-12-6-7-19(10-12)17(21)14-4-2-3-5-15(14)18/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKEFQRJJMHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

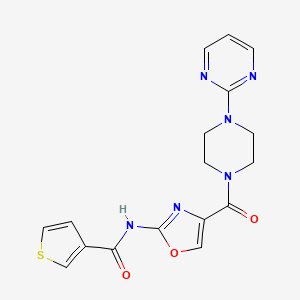
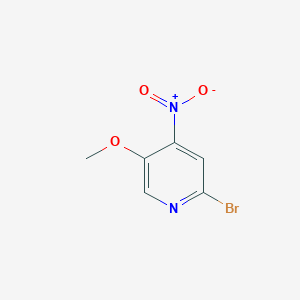
![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)
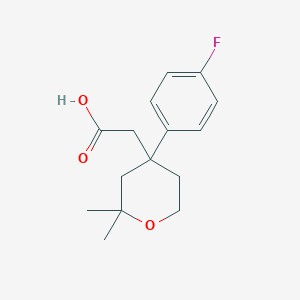
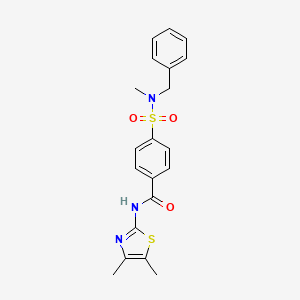
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2845723.png)
![5-Ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2845724.png)
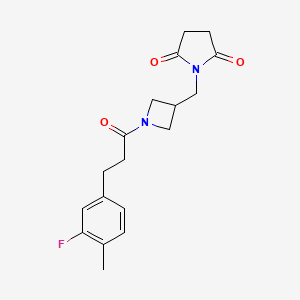
![Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate](/img/structure/B2845728.png)
![7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2845731.png)
![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2845732.png)
![[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2845733.png)